molecular formula C8H15ClO B13180693 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane

1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane

Cat. No.: B13180693
M. Wt: 162.66 g/mol
InChI Key: OZJKKRTVRJNSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the 2-methoxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with reduced functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products:

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include cyclobutane derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

    1-(Chloromethyl)cyclobutane: Lacks the 2-methoxyethyl group, leading to different reactivity and applications.

    1-(2-Methoxyethyl)cyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.

    1-(Chloromethyl)-1-(2-hydroxyethyl)cyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methoxyethyl)cyclobutane

InChI

InChI=1S/C8H15ClO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

OZJKKRTVRJNSEN-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.